Uncarine B

Description

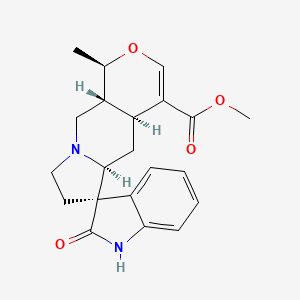

Structure

2D Structure

3D Structure

Properties

CAS No. |

6883-35-8 |

|---|---|

Molecular Formula |

C21H24N2O4 |

Molecular Weight |

368.4 g/mol |

IUPAC Name |

methyl (1R,4aS,5aS,6R,10aR)-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate |

InChI |

InChI=1S/C21H24N2O4/c1-12-14-10-23-8-7-21(16-5-3-4-6-17(16)22-20(21)25)18(23)9-13(14)15(11-27-12)19(24)26-2/h3-6,11-14,18H,7-10H2,1-2H3,(H,22,25)/t12-,13+,14-,18+,21-/m1/s1 |

InChI Key |

JMIAZDVHNCCPDM-XJKYNJMSSA-N |

SMILES |

CC1C2CN3CCC4(C3CC2C(=CO1)C(=O)OC)C5=CC=CC=C5NC4=O |

Isomeric SMILES |

C[C@@H]1[C@H]2CN3CC[C@]4([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)C5=CC=CC=C5NC4=O |

Canonical SMILES |

CC1C2CN3CCC4(C3CC2C(=CO1)C(=O)OC)C5=CC=CC=C5NC4=O |

Origin of Product |

United States |

Enhanced Extraction Technologies: Ultrasound Assisted and Microwave Assisted Methods

Ultrasound-Assisted Extraction (UAE)UAE utilizes ultrasonic waves to generate cavitation bubbles in the solvent, which collapse near the plant material, creating microjets that disrupt cell walls and enhance the penetration of the solvent into the matrixscientificelectronicarchives.orgscielo.org.mxrsc.org. This mechanism facilitates the release of target compounds like this compound.

Process Parameters : For the extraction of related alkaloids from Mitragyna speciosa, UAE with an immersion horn at 25 °C, 21.4 kHz, and 50 W using methanol (B129727) as a solvent has shown promising yields for compounds like mitragynine (B136389) researchgate.net.

Impact on Alkaloid Stability : Research on oxindole (B195798) alkaloids from Uncaria species indicates that UAE, when performed at room temperature (23 ± 1 °C) for 45 minutes at 40 kHz, does not induce significant isomerization of the alkaloids, unlike other methods such as static maceration, turbo-extraction, or reflux extraction scielo.br. This suggests that UAE is a gentler method, preserving the integrity of sensitive compounds like this compound.

Microwave-Assisted Extraction (MAE)MAE employs microwave energy to heat the solvent and the sample rapidly and uniformly. The electromagnetic field generated by microwaves accelerates the movement of molecules, leading to efficient extractionresearchgate.netmdpi.com. Performing MAE in closed vessels allows for higher temperatures and pressures, further enhancing extraction ratesresearchgate.net.

Process Parameters : In the context of alkaloid extraction from Mitragyna speciosa, MAE conducted in a closed vessel at 110 °C with 60 W power, using a methanol/water (1:1) mixture, yielded the highest amount of the alkaloid fraction researchgate.net.

Yield Optimization : Studies on tannin extraction from Uncaria gambir using MAE have demonstrated that both extraction time and microwave power significantly influence the yield. Optimal conditions were identified as 4 minutes of extraction at 600W microwave power, resulting in a yield of 44.66% jaast.org. While this study focused on tannins, the principles of MAE optimization are applicable to other compounds like this compound found in Uncaria species.

Table 2: Comparison of General Advantages of UAE and MAE over Conventional Methods

| Feature | Conventional Methods (e.g., Maceration, Soxhlet) | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) | Reference |

| Efficiency | Lower | High | High | researchgate.netresearchgate.net |

| Extraction Time | Long | Short | Very Rapid | researchgate.netresearchgate.net |

| Solvent Consumption | Higher | Reduced | Reduced | researchgate.net |

| Energy Consumption | Higher | Reduced | Reduced | researchgate.net |

| Product Stability | Potential for degradation/isomerization | Improved (less isomerization) | Improved | scielo.brresearchgate.net |

| Purity of Extracts | Variable | Increased | Increased | researchgate.net |

| Processing Costs | Higher | Reduced | Reduced | researchgate.net |

The application of both UAE and MAE represents significant advancements in the isolation of this compound and other valuable phytochemicals, offering more sustainable and efficient alternatives to traditional techniques.

Advanced Structural Characterization and Chemical Reactivity of Uncarine B

Comprehensive Spectroscopic Analysis for Uncarine B Structural Elucidation

The structural elucidation of natural products like this compound relies heavily on advanced spectroscopic techniques, which provide detailed information about their molecular architecture, connectivity, and stereochemical features.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Configuration

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in determining the stereochemical configuration of complex organic molecules. For this compound, both 1D (¹H and ¹³C NMR) and 2D NMR experiments (e.g., COSY, HSQC, HMBC, NOESY) are crucial for assigning proton and carbon signals and establishing connectivity. nih.govphytolab.com While specific detailed NMR data for this compound (e.g., chemical shifts, coupling constants) are often reported in primary research articles, general spectral information, including ¹³C NMR spectra, is available in databases like PubChem. nih.gov The interpretation of these spectra allows for the determination of the relative positions of atoms and the identification of various functional groups, which is critical for confirming the proposed structure and its stereochemistry. phytolab.comresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is employed to confirm the molecular formula of this compound by providing a precise mass-to-charge ratio (m/z) of its molecular ion. nih.govbenchchem.comturkjps.org This technique allows for the accurate determination of the elemental composition, distinguishing between compounds with very similar nominal masses. For this compound, HRMS data are in accordance with its molecular formula CHNO, with a computed monoisotopic mass of 368.17360725 Da. nih.gov For instance, LC-ESI-QTOF HRMS analysis has reported a precursor m/z of 369.1808837 for the [M+H] adduct of this compound. nih.gov

Analysis of the Spiro-Type Ring System at the Oxindole (B195798) Moiety of this compound

This compound possesses a distinct spiro-type ring system at the C3 position of its oxindole moiety. benchchem.comnih.govbeilstein-journals.org The oxindole moiety itself consists of a benzene (B151609) ring fused with a pyrrole (B145914) ring, substituted at C-2 with a carbonyl group. researchgate.netmdpi.com The spiro junction at C3 (or C6 in some numbering systems for the spiro-oxindole scaffold) links the oxindole core to a complex pyranoindolizine system, creating a quaternary stereocenter. benchchem.combiorxiv.org This unique structural feature is characteristic of spirooxindole alkaloids and contributes significantly to their diverse biological activities. nih.govfrontiersin.org The spiro fusion allows the oxindole moiety to act as both a hydrogen bond donor and acceptor, enhancing its interactions with various biological targets. nih.govfrontiersin.org

Investigation of this compound Stereochemistry and Conformational Analysis, with a Focus on C19 Epimerism

The stereochemistry of this compound is complex, featuring multiple stereocenters. benchchem.com this compound is known to have a 3S, 7R, 19R, 20R stereochemistry. kaust.edu.sa A key aspect of its stereochemistry involves C19 epimerism. This compound (Formosamine) and Uncarine A (Isoformosanine) are C19 epimers of mitraphylline (B1677209) and isomitraphylline (B1672261), respectively. researchgate.net Epimers are stereoisomers that differ in configuration at only one chiral center. windows.net This epimerism at C19 is significant for understanding the subtle structural variations within the Uncaria alkaloid family. Conformational analysis, which examines the various shapes a molecule can adopt through single-bond rotations, is crucial for understanding the molecule's behavior in solution and its interactions with biological systems. researchgate.netunibo.itsapub.org Studies have shown that conformational analysis, sometimes combined with quantum chemical calculations, is necessary to fully understand the molecular flexibility and stereostructural assignments of such natural products. researchgate.netunibo.it

Chemical Modifications and Derivatization Studies of this compound

Chemical modifications and derivatization studies of natural products like this compound are undertaken to explore their structure-activity relationships, improve their properties (e.g., solubility, stability), or synthesize analogs with enhanced biological activities. mdpi.com While specific derivatization studies focusing solely on this compound are less commonly detailed in general overviews, the broader class of spirooxindole alkaloids, to which this compound belongs, has been a subject of extensive synthetic interest. beilstein-journals.orgbiorxiv.org Various synthetic approaches have been developed for constructing the spiro[pyrrolidin-3,3′-oxindole] framework, which is central to these compounds. beilstein-journals.org These methods include oxidative rearrangements, Mannich reactions, 1,3-dipolar cycloadditions, and intramolecular radical cyclizations. beilstein-journals.org The ability to generate new spirooxindole derivatives, including halogenated and deuterated forms, through precursor-directed biosynthesis, highlights the potential for creating novel compounds with altered properties. biorxiv.org Such modifications can lead to the development of compounds with improved pharmacological profiles. mdpi.com

Oxidation Reactions and Resulting Derivatives

The chemical reactivity of oxindole alkaloids, including this compound, often involves redox reactions. iastate.edu While specific detailed studies on the oxidation reactions of this compound itself are not extensively documented in the provided literature, related oxindole alkaloids, such as isorhynchophylline (B1663542), are known to undergo oxidation as a main metabolic pathway. researchgate.net This suggests that this compound, possessing similar structural features, would also be susceptible to oxidative transformations.

Oxidation of such compounds typically involves the addition of oxygen atoms or the removal of hydrogen atoms, leading to derivatives with altered functionalities. For instance, metabolites of isorhynchophylline have been identified that result from oxidation, exhibiting an increase in molecular mass corresponding to the incorporation of an oxygen atom with the loss of two hydrogens (+O - 2H). researchgate.net Given that this compound contains tertiary nitrogen atoms within its indolizine (B1195054) core, these nitrogen centers are potential sites for oxidation, leading to the formation of N-oxides, as is common for tertiary amines.

Complexation Reactions with Biological Macromolecules

The interaction of small molecules, including natural products like this compound, with biological macromolecules such as proteins and DNA, is fundamental to many biological processes. wikipedia.org These interactions can involve specific binding to active sites of enzymes or receptors, or non-specific associations with nucleic acids. wikipedia.org

Proteins that bind to DNA, for example, often do so through specific DNA-binding domains, interacting with the major groove of B-DNA, which exposes functional groups crucial for base pair identification. nih.gov These interactions can lead to structural changes in the proteins upon complexation. organic-chemistry.org While the general principles of biomacromolecular complexation are well-established, specific detailed research findings on the direct complexation reactions of this compound with particular biological macromolecules (e.g., specific proteins, DNA, or RNA) are not available in the current search results. Further research would be required to elucidate the precise mechanisms and resulting complexes of this compound with biological macromolecules.

Synthesis of this compound N-Oxides and Related Analogs

The synthesis of N-oxides from tertiary amines is a well-established chemical transformation in organic chemistry. plos.orgwikipedia.org Given that this compound contains tertiary nitrogen atoms, it is chemically amenable to oxidation to form its corresponding N-oxide derivatives. Common reagents employed for the direct oxidation of tertiary amines to N-oxides include hydrogen peroxide (H₂O₂) and 3-chloroperoxybenzoic acid (mCPBA). plos.orgwikipedia.org These oxidants facilitate the addition of an oxygen atom to the nitrogen, forming a dative N→O bond. wikipedia.org

N-oxide derivatives of alkaloids are known to occur naturally in plants, indicating their biological relevance and potential for isolation or biosynthesis. mdpi.commdpi.com For instance, Uncarine F N-oxide, a related oxindole alkaloid, has been identified. mdpi.com While specific synthetic routes for this compound N-oxides are not detailed in the provided literature, the general methodologies for tertiary amine N-oxide synthesis would be applicable. For example, a study on the synthesis of pseudane IX analogs demonstrated that reduction reactions could be controlled to stop at the N-oxide level, suggesting a pathway for targeted N-oxide formation. lumenlearning.com Furthermore, the biosynthesis of this compound itself has been explored, involving cytochrome P450-mediated oxidative rearrangement from precursors like mayumbine (B41145). This highlights the enzymatic pathways that can lead to such complex structures in nature, and potentially, to their oxidized forms.

Molecular and Cellular Mechanisms of Action of Uncarine B

Investigation of Uncarine B Interaction with Biological Targets

The biological activity of a chemical compound is fundamentally dictated by its interactions with molecular targets within the cell. For this compound, research is ongoing to elucidate the precise nature of these interactions, which form the basis of its pharmacological profile.

The interaction of small molecules with proteins is a critical determinant of their distribution, metabolism, and mechanism of action. Generally, drugs can bind reversibly to various plasma proteins, such as albumin, α1-acid glycoproteins, and lipoproteins, through mechanisms like hydrogen bonds or van der Waals forces. nih.gov Albumin is the most plentiful plasma protein and a primary binding site for many compounds. nih.gov

The extent of protein binding can be quantified through various methods, including equilibrium dialysis, ultracentrifugation, and fluorescence spectroscopy. nih.gov In some cases, compounds or their reactive metabolites can form irreversible, covalent bonds with proteins, which can be detected using mass spectrometry or by trapping reactive intermediates with agents like glutathione (B108866). nih.gov While these general principles of protein binding are well-established, specific studies detailing the binding affinity (Kd), binding capacity (Bmax), or the specific plasma or tissue proteins that this compound interacts with are not extensively detailed in the current scientific literature.

Signal transduction is the process by which a cell converts an extracellular signal into a cellular response. nih.gov This complex process involves a cascade of molecular events, often initiated by the binding of a ligand to a cell-surface receptor. The subsequent activation of intracellular signaling pathways ultimately modulates cellular functions. nih.gov

The activity of this compound is linked to its ability to modulate such intracellular signaling pathways. Extracts from Uncaria tomentosa, a plant source of this compound, have been shown to inhibit the Wnt-signaling pathway. nih.gov This suggests that compounds within the extract, potentially including this compound, act as molecular transducers by interfering with specific components of this pathway, leading to downstream effects on gene expression. nih.gov The specific molecular transducer proteins that this compound directly binds to initiate these signaling changes are a subject for further detailed investigation.

Voltage-gated ion channels are essential transmembrane proteins that regulate the passage of ions, playing a central role in the electrical signaling of excitable cells like neurons and muscle cells. nih.govmdpi.commdpi.com These channels are significant pharmacological targets for a wide range of therapeutic agents. nih.govmdpi.comnih.gov

Calcium Channels: Low-voltage-activated (T-type) calcium channels are involved in diverse physiological processes, including neuronal firing and hormone secretion. johnshopkins.edu While direct modulation of calcium channels by this compound has not been specifically reported, research on other indole (B1671886) alkaloids isolated from Uncaria rhynchophylla provides relevant insights. Two novel alkaloids, Rhynchine A and Rhynchine B, have demonstrated strong inhibitory activities against the Cav3.1 T-type calcium channel. nih.gov This suggests that alkaloids with structural similarities to this compound from the same genus can function as calcium channel blockers.

Table 1: Inhibitory Activity of Uncaria rhynchophylla Alkaloids on Cav3.1 Calcium Channel

| Compound | IC₅₀ (μM) |

|---|---|

| Rhynchine A | 6.86 nih.gov |

Sodium Channels: Voltage-gated sodium channels are responsible for the initial phase of the action potential in most excitable cells. mdpi.comnih.gov These channels are composed of a large α-subunit, which forms the pore, and smaller auxiliary β-subunits that modulate channel function. mdpi.comnih.gov The inner pore is a known binding site for many local anesthetics and antiarrhythmic drugs, which often interact with specific amino acid residues to block ion conduction. nih.govnih.govbiorxiv.org Although a wide variety of natural toxins are known to target sodium channels, specific data on the direct interaction of this compound with any of the nine mammalian sodium channel isoforms (Nav1.1–Nav1.9) is not currently available in the literature.

Modulation of Intracellular Signaling Pathways by this compound

The pharmacological effects of this compound are mediated through its influence on key intracellular signaling cascades that govern fundamental cellular processes such as proliferation, differentiation, apoptosis, and stress responses.

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that transduces extracellular signals to the nucleus to regulate gene expression and various cellular activities. youtube.com This pathway is highly conserved and consists of a three-tiered kinase module: a MAPKKK (e.g., Raf), a MAPKK (e.g., MEK), and a MAPK (e.g., ERK). youtube.com In mammals, there are several distinct MAPK pathways, primarily the ERK1/2, JNK, and p38 MAPK pathways, which respond to different stimuli and regulate different cellular outcomes. youtube.comnih.gov The ERK pathway is typically associated with cell proliferation and survival, while the JNK and p38 pathways are more commonly activated by stress stimuli and are involved in apoptosis and inflammation. youtube.com

The MAPK pathway is a known target for various natural products. nih.gov However, specific studies that demonstrate and quantify the direct regulatory effect of this compound on the phosphorylation status of key proteins within the MAPK cascades (such as Raf, MEK, ERK, JNK, or p38) are not extensively documented.

Table 2: Major Mammalian MAP Kinase Signaling Pathways and Their Core Components

| Pathway | MAPKKK (Tier 1) | MAPKK (Tier 2) | MAPK (Tier 3) |

|---|---|---|---|

| ERK Pathway | Raf (A-Raf, B-Raf, c-Raf) | MEK1, MEK2 | ERK1, ERK2 |

| JNK Pathway | MEKK1-4, TAK1, ASK1 | MKK4, MKK7 | JNK1, JNK2, JNK3 |

| p38 Pathway | MEKK1-4, TAK1, ASK1 | MKK3, MKK6 | p38α, p38β, p38γ, p38δ |

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell survival, growth, proliferation, and metabolism. nih.govnih.gov The pathway is typically initiated by the activation of receptor tyrosine kinases, which recruit and activate PI3K. youtube.com Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). youtube.comresearchgate.net PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B), to the cell membrane. youtube.complos.org Once at the membrane, Akt is phosphorylated and activated by other kinases like PDK1. plos.org Activated Akt then phosphorylates a multitude of downstream substrates, leading to the inhibition of apoptosis and the promotion of cell growth and proliferation. youtube.commdpi.com

This pathway is a critical target in disease research, and its inhibition can sensitize cells to therapeutic agents. rbmb.netnih.gov While the PI3K/Akt pathway is a known target for many natural compounds, direct experimental evidence detailing the specific modulatory effects of this compound on the phosphorylation of key proteins in this cascade, such as PI3K or Akt, remains to be fully elucidated.

Table 3: Key Protein Components in the PI3K/Akt Signaling Pathway

| Component | Function |

|---|---|

| Receptor Tyrosine Kinases (RTKs) | Cell surface receptors that initiate signaling upon ligand binding. youtube.com |

| PI3K (Phosphatidylinositol 3-kinase) | An enzyme that phosphorylates PIP2 to form PIP3. youtube.com |

| PIP3 (Phosphatidylinositol (3,4,5)-trisphosphate) | A second messenger that recruits Akt to the plasma membrane. researchgate.net |

| PDK1 (Phosphoinositide-dependent kinase-1) | A kinase that phosphorylates and activates Akt. plos.org |

| Akt (Protein Kinase B) | A serine/threonine kinase that phosphorylates numerous downstream targets to regulate cell survival, growth, and metabolism. nih.govplos.org |

| PTEN (Phosphatase and Tensin Homolog) | A phosphatase that dephosphorylates PIP3, acting as a negative regulator of the pathway. researchgate.net |

NF-κB Signaling Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the cellular inflammatory response. In its inactive state, the NF-κB protein complex is held in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals such as Tumor Necrosis Factor-alpha (TNF-α) or bacterial lipopolysaccharides (LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This degradation frees the NF-κB dimer (typically p65/p50) to translocate into the nucleus, where it binds to specific DNA sequences to initiate the transcription of genes encoding inflammatory cytokines, chemokines, and adhesion molecules. nih.gov

While direct studies on this compound are limited, research on the extracts of Uncaria tomentosa, from which this compound is derived, and its related alkaloids points towards a significant inhibitory effect on this pathway. Other alkaloids isolated from Uncaria species, such as corynoxeine, have been shown to decrease the expression of NF-κB mRNA. researchgate.net The proposed mechanism for alkaloids within the Uncaria genus involves the suppression of IκBα phosphorylation and degradation. By stabilizing the IκBα protein, this compound would effectively prevent the release and nuclear translocation of the active p65/p50 NF-κB dimer. This sequestration of NF-κB in the cytoplasm halts the inflammatory cascade at a critical upstream juncture, thereby inhibiting the production of a wide array of inflammatory mediators.

Table 1: Key Proteins in the NF-κB Signaling Pathway and Potential Inhibition by this compound

| Protein | Function in Pathway | Postulated Effect of this compound |

|---|---|---|

| IKK (IκB kinase) | Phosphorylates IκBα, triggering its degradation. | Potential inhibition of activity. |

| IκBα (Inhibitor of NF-κB) | Sequesters NF-κB in the cytoplasm. | Stabilization by preventing phosphorylation. |

| p65/p50 (NF-κB dimer) | Translocates to the nucleus to activate gene transcription. | Nuclear translocation is blocked. |

| TNF-α | Pro-inflammatory cytokine that activates the NF-κB pathway. | Downstream gene expression is inhibited. |

Effects on Cyclin Expression and Cell Cycle Regulatory Proteins

The eukaryotic cell cycle is a highly regulated process governed by the sequential activation of cyclin-dependent kinases (CDKs) through their association with regulatory proteins called cyclins. Specific cyclin-CDK complexes drive the cell through the different phases: G1, S (synthesis), G2, and M (mitosis). For instance, cyclin D-CDK4/6 complexes regulate the G1 phase, while the cyclin B-CDK1 complex is essential for the G2/M transition. nih.govnih.gov The activity of these complexes is further controlled by CDK inhibitors (CKIs), such as p21/WAF1 and p27/KIP1, which can induce cell cycle arrest. nih.gov

Extracts from Uncaria tomentosa, which contain this compound and its isomers, have demonstrated the ability to disrupt the cell cycle in cancer cells. Specifically, treatment of B16-BL6 mouse melanoma cells with an ethanolic extract of Uncaria tomentosa led to a significant accumulation of cells in the sub-G1 phase, a hallmark of apoptosis and cellular fragmentation. mdpi.com While the precise molecule responsible was not isolated in this study, the presence of various uncarine alkaloids suggests their involvement.

The mechanism underlying such cell cycle arrest typically involves profound changes in the expression of key regulatory proteins. It is hypothesized that this compound contributes to this effect by modulating the cellular levels of cyclins and CDKs. This may involve the downregulation of cyclins essential for phase progression, such as Cyclin D1 and Cyclin B1, and their partner CDKs. nih.govnih.gov Concurrently, this compound may induce the expression of CKI proteins like p21 and p27, which bind to and inhibit the activity of cyclin-CDK complexes, thereby halting cell cycle progression and promoting apoptosis. nih.gov

Table 2: Cell Cycle Regulatory Proteins and Their Potential Modulation by this compound

| Protein Class | Examples | Function | Hypothesized Effect of this compound |

|---|---|---|---|

| Cyclins | Cyclin D1, Cyclin E, Cyclin B1 | Bind to and activate CDKs to drive cell cycle progression. | Downregulation of expression. |

| CDKs | CDK4, CDK6, CDK2, CDK1 | Kinases that phosphorylate target proteins to execute cell cycle events. | Downregulation of expression or activity. |

| CKIs | p21/WAF1, p27/KIP1 | Inhibit the activity of Cyclin-CDK complexes, causing cell cycle arrest. | Upregulation of expression. |

Neurotransmitter System Regulation by this compound

Influence on Serotonin (B10506) (5-HT) Metabolism and Release

The serotonin (5-HT) system is a critical monoamine neurotransmitter network that modulates mood, cognition, and sleep. Its actions are mediated by a diverse family of at least 14 receptor subtypes. Evidence suggests that alkaloids from the Uncaria genus can significantly interact with this system. A clinical case report has linked the use of Uncaria tomentosa to a possible case of serotonin syndrome, implying a potent serotonergic activity of its constituent compounds. nih.gov

Table 3: Serotonin Receptor Interactions of a Related Uncaria Alkaloid (Geissoschizine methyl ether)

| Receptor Subtype | Action | Potential Implication for this compound |

|---|---|---|

| 5-HT1A | Partial Agonist | May modulate mood and anxiety. |

| 5-HT2A | Antagonist | May influence perception and cognition. |

| 5-HT2C | Antagonist | May affect appetite and mood regulation. |

| 5-HT7 | Antagonist | May play a role in learning and circadian rhythms. |

Dopamine (B1211576) (DA) and Norepinephrine (B1679862) (NE) Modulation

Dopamine (DA) and norepinephrine (NE) are essential catecholamine neurotransmitters that regulate executive functions such as attention, motivation, and working memory, primarily through their actions in the prefrontal cortex. nih.govnih.gov Dysregulation of these systems is implicated in numerous neuropsychiatric disorders.

Currently, there is a lack of specific research data detailing the direct modulatory effects of this compound on the dopamine and norepinephrine systems. While other plant-derived compounds have been identified as reuptake inhibitors or receptor modulators for these neurotransmitters, the interaction profile of this compound remains an area that requires further scientific investigation.

Non-Competitive Antagonism of NMDA-Type Ionic Glutamate (B1630785) Receptors

The N-methyl-D-aspartate (NMDA) receptor is a subtype of ionotropic glutamate receptor that is fundamental for synaptic plasticity, learning, and memory. ucl.ac.uk The NMDA receptor is a ligand-gated ion channel that, upon activation by glutamate and a co-agonist (glycine or D-serine), allows the influx of Ca²⁺ ions. Non-competitive antagonists are substances that inhibit receptor function by binding to a site within the ion channel pore itself, physically blocking the passage of ions. This mechanism is distinct from competitive antagonists that bind to the glutamate or glycine (B1666218) sites. nih.gov

Strong evidence for this mechanism within the Uncaria alkaloid family comes from studies of Rhynchophylline (B1680612), a structurally similar tetracyclic oxindole (B195798) alkaloid. Research has identified Rhynchophylline as a non-competitive NMDA receptor antagonist. researchgate.net Given the structural and functional similarities among oxindole alkaloids from the same plant source, it is highly probable that this compound shares this mechanism of action. As a non-competitive antagonist, this compound would block the NMDA receptor's ion channel in an activity-dependent manner, thereby modulating glutamatergic neurotransmission and downstream calcium signaling pathways.

Cellular Processes Influenced by this compound

The molecular interactions of this compound translate into effects on a range of broader cellular processes:

Inflammation and Immune Response: Through the inhibition of the NF-κB signaling pathway, this compound can significantly attenuate inflammatory processes. This action reduces the expression of pro-inflammatory genes, leading to decreased production of cytokines and other mediators that drive inflammation.

Cell Proliferation and Apoptosis: By modulating the expression of cyclins, CDKs, and CDK inhibitors, this compound influences cell cycle control. This activity can halt the proliferation of cells and, in contexts such as cancer, can shift the cellular balance towards programmed cell death (apoptosis), as evidenced by the induction of a sub-G1 cell population. mdpi.com

Neuronal Signaling and Synaptic Plasticity: this compound's activity as a non-competitive NMDA receptor antagonist and its potential to modulate various serotonin receptor subtypes indicate a profound influence on neurotransmission. These actions can alter synaptic strength, neuronal excitability, and the signaling pathways that underpin learning and memory.

Redox Homeostasis: Extracts of Uncaria tomentosa have demonstrated antioxidant properties, protecting cells against damage from reactive oxygen species (ROS). This includes preventing the peroxidation of cell membrane lipids and protecting against DNA damage, suggesting that its constituent alkaloids, including this compound, contribute to maintaining cellular redox balance. nih.gov

Induction of Apoptosis in Malignant Cell Lines

The induction of apoptosis, or programmed cell death, is a crucial mechanism for anti-cancer agents. Research into the broader extracts of Uncaria tomentosa indicates a capacity to induce apoptosis in a variety of cancer cell lines, including leukemia, breast cancer, and melanoma. nih.govscispace.com This process is often mediated through the activation of caspases, a family of protease enzymes essential for the apoptotic cascade. nih.gov Specifically, studies on Uncaria extracts have shown the involvement of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. nih.gov

However, information specifically isolating the pro-apoptotic effects of this compound is not extensively detailed in the current scientific literature. One study noted the activity of this compound N-oxide, a derivative, in the context of the MDA-MB-231 human breast cancer cell line, although a detailed mechanism was not provided. researchgate.net The general anti-proliferative and pro-apoptotic effects of Uncaria alkaloids are often linked to the inhibition of signaling pathways that promote cell survival, such as the Akt pathway, and the activation of pathways that inhibit cell proliferation, like the MAP kinase (ERK/MEK) pathway. nih.gov Without further targeted research, the precise role and mechanism of this compound in inducing apoptosis in malignant cells remain an area for future investigation.

Table 1: Effects of Uncaria Alkaloids on Cancer Cell Lines

| Compound/Extract | Cell Line | Effect | Reference |

|---|---|---|---|

| Uncaria tomentosa Ethanol (B145695) Extract | B16-BL6 (Mouse Melanoma) | Increased apoptosis (78.4% in sub-G1 phase) | nih.gov |

| Uncaria tomentosa Extract | HT29 (Human Colon Carcinoma) | Increased apoptosis (67% Annexin V+ cells) | nih.gov |

Inhibition of Inducible Nitric Oxide Synthase (iNOS) Expression

Inducible nitric oxide synthase (iNOS) is an enzyme that produces nitric oxide (NO), a molecule implicated in inflammatory processes and cancer pathophysiology when overexpressed. nih.govnih.gov The inhibition of iNOS is a key target for anti-inflammatory therapies. plos.org Studies on crude extracts of Uncaria tomentosa have demonstrated the ability to inhibit the gene expression of iNOS, thereby reducing the production of NO in response to inflammatory stimuli like lipopolysaccharide (LPS). nih.gov This inhibitory action is often linked to the suppression of the transcription factor Nuclear Factor-kappa B (NF-κB), which is a principal regulator of iNOS expression. nih.govwikipedia.org

Regulation of Pro-inflammatory Cytokine Production (IL-6, TNF-α)

The pro-inflammatory cytokines Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) are key mediators of the inflammatory response. nih.govnih.gov Their dysregulation is associated with chronic inflammatory diseases and cancer. The transcription factor NF-κB plays a pivotal role in regulating the genes that code for these cytokines. bio-rad-antibodies.com

Extracts from Uncaria tomentosa have been shown to be potent inhibitors of TNF-α production. researchgate.netnih.gov This effect is directly linked to the extract's ability to inhibit the activation of NF-κB. researchgate.netnih.gov By preventing the activation of NF-κB, the downstream transcription of the TNF-α gene is suppressed. researchgate.net A systematic review of in vivo studies also found that U. tomentosa extracts significantly decreased levels of IL-6. frontiersin.org

As with the other mechanisms, the specific contribution of this compound to the regulation of IL-6 and TNF-α is not well-defined in the available research. The modulation of these cytokines is a known effect of the whole plant extract, which contains a complex mixture of alkaloids and other phytochemicals. The consistent finding is that the mechanism of action for cytokine reduction by Uncaria extracts involves the NF-κB signaling pathway. researchgate.netfrontiersin.org Elucidating the precise impact of this compound on this pathway and its subsequent effect on IL-6 and TNF-α production requires further focused investigation.

Table 2: Summary of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| This compound N-oxide |

| Uncarine C |

| Uncarine D |

| Mitraphylline (B1677209) |

| Interleukin-6 (IL-6) |

| Tumor Necrosis Factor-alpha (TNF-α) |

| Nitric Oxide (NO) |

Based on a comprehensive search of available scientific literature, there is currently insufficient specific data on the chemical compound "this compound" to generate the detailed article as per the requested outline.

The existing research on the pharmacological activities of compounds derived from the Uncaria genus (Cat's Claw) primarily focuses on whole plant extracts or other more abundant alkaloids, such as rhynchophylline, isorhynchophylline (B1663542), and mitraphylline.

While this compound is identified as a constituent of some Uncaria species, specific preclinical studies detailing its effects in the areas of neuroprotection and anti-inflammatory action are not available in the public domain. Consequently, it is not possible to provide a scientifically accurate and thorough article that adheres strictly to the provided structure focusing solely on this compound.

Pre Clinical Pharmacological Activities of Uncarine B

Anti-inflammatory Activity Research

Suppression of Pro-inflammatory Mediators

The anti-inflammatory properties of pentacyclic oxindole (B195798) alkaloids, including Uncarine B, are significantly linked to their ability to modulate key signaling pathways that regulate inflammation. Research indicates that the mechanism of action often involves the inhibition of the nuclear transcription factor kappa B (NF-κB). nih.govnih.gov NF-κB is a pivotal regulator of the inflammatory response, controlling the gene expression of numerous pro-inflammatory cytokines and mediators. By preventing the activation of NF-κB, Uncaria extracts can effectively suppress the production of these inflammatory molecules. nih.govnih.gov

In vivo studies using isolated POAs have demonstrated a direct impact on cytokine levels. For instance, the this compound isomer, mitraphylline (B1677209), was shown to significantly inhibit the release of several key interleukins and Tumor Necrosis Factor-alpha (TNF-α) in a murine model. researchgate.net This suggests that the alkaloid fraction is directly responsible for a substantial part of the plant's anti-inflammatory effects. Treatment with mitraphylline resulted in a notable reduction in pro-inflammatory cytokines, an activity that was comparable to the anti-inflammatory drug dexamethasone (B1670325) in the study. researchgate.net

| Compound/Extract | Mediator Inhibited | Experimental Model | Observed Effect | Reference |

|---|---|---|---|---|

| Mitraphylline | Interleukin-1α (IL-1α) | Murine Model (in vivo) | ~50% inhibition of release | researchgate.net |

| Mitraphylline | Interleukin-1β (IL-1β) | Murine Model (in vivo) | ~50% inhibition of release | researchgate.net |

| Mitraphylline | Interleukin-17 (IL-17) | Murine Model (in vivo) | ~50% inhibition of release | researchgate.net |

| Mitraphylline | Tumor Necrosis Factor-α (TNF-α) | Murine Model (in vivo) | ~50% inhibition of release | researchgate.net |

| Mitraphylline | Interleukin-4 (IL-4) | Murine Model (in vivo) | ~40% reduction in production | researchgate.net |

| Uncaria tomentosa Extract | NF-κB | RAW 264.7 Macrophage Cells | Inhibited activation | nih.gov |

| Uncaria tomentosa Extract | TNF-α | THP-1 Monocyte-like Cells | Inhibited production via an NF-κB-dependent mechanism | nih.gov |

Antioxidant Activity Research

Free Radical Scavenging Capabilities in Biological Systems

Extracts from Uncaria tomentosa have demonstrated significant free radical scavenging capabilities in various in vitro assays. caringsunshine.com These extracts show potent activity against a range of reactive oxygen species (ROS), including the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, superoxide (B77818) anion, peroxyl radicals, and hydroxyl radicals. core.ac.uknih.gov This activity is often attributed to the plant's capacity to donate hydrogen atoms or electrons to neutralize these highly reactive molecules.

However, research into the specific constituents responsible for this effect suggests that the antioxidant activity is primarily associated with the polyphenolic compounds in the extracts, such as proanthocyanidins, flavonoids, and phenolic acids, rather than the alkaloid components. core.ac.uknih.gov Studies using decoctions depleted of tannins showed reduced antioxidant efficiency, indicating that these polyphenolic compounds are the major contributors to free radical scavenging. core.ac.uk Furthermore, an in vivo study using Caenorhabditis elegans found that an aqueous leaf extract exhibited significant antioxidant activity, whereas the purified major alkaloids mitraphylline and isomitraphylline (B1672261) did not show similar effects on their own. mdpi.com While some preliminary in vitro research suggests that extracts containing pentacyclic oxindole alkaloids do possess antioxidant properties, the consensus from multiple studies indicates that non-alkaloid constituents are the primary drivers of this effect. core.ac.uknih.govmdpi.comcaringsunshine.com

Reduction of Oxidative Stress Markers

In pre-clinical models, administration of Uncaria tomentosa extract has been shown to protect against oxidative stress by mitigating damage to key biological molecules and bolstering endogenous antioxidant defenses. In a zebrafish model exposed to an environmental toxin, treatment with the extract prevented the increase of lipid peroxidation in both the brain and liver. nih.gov Lipid peroxidation is a key marker of oxidative damage to cell membranes.

Additionally, the extract helped to maintain the activity of crucial antioxidant enzymes, such as glutathione (B108866) peroxidase (GPx). nih.gov In a separate study on induced colitis in animal models, Uncaria tomentosa extract markedly decreased levels of oxidative stress markers in colonic tissue, including myeloperoxidase (MPO) enzyme activity and malondialdehyde (MDA), a product of lipid peroxidation. These findings suggest that while the direct free-radical scavenging may be attributed to polyphenols, the complex mixture of compounds in the extract, which includes this compound, contributes to a protective effect against oxidative stress in biological systems.

Antiproliferative and Antitumor Activity Research in Pre-clinical Models

Cytotoxicity against Various Cancer Cell Lines

Pentacyclic oxindole alkaloids (POAs), including this compound and its isomers, have been identified as the primary compounds responsible for the antiproliferative and cytotoxic effects of Uncaria tomentosa extracts. aacrjournals.orgnih.gov Studies have demonstrated a direct correlation between the total oxindole alkaloid content of an extract and its antiproliferative activity. nih.gov

Isolated POAs and POA-rich fractions have shown selective cytotoxicity against a wide array of human cancer cell lines in vitro. For example, pteropodine (B150619) and isopteropodine (B127867) were found to be highly potent against prostate cancer (PC3) and colon cancer (WiDr) cells, with a half-maximal inhibitory concentration (IC50) of approximately 5 µM. aacrjournals.org The POA mitraphylline has also demonstrated significant cytotoxic effects against human Ewing's sarcoma (MHH-ES-1), breast cancer (MT-3), glioma (GAMG), and neuroblastoma (SKN-BE(2)) cell lines. researchgate.netnih.govnih.gov The cytotoxic efficacy of these alkaloids varies depending on the specific compound and the cancer cell line, indicating a cell-specific inhibitory effect. aacrjournals.org

| Compound/Extract | Cancer Cell Line | Cancer Type | IC50 Value | Reference |

|---|---|---|---|---|

| Pteropodine/Isopteropodine | PC3 | Prostate Cancer | ~5 µM | aacrjournals.org |

| Pteropodine/Isopteropodine | WiDr | Colon Cancer | ~5 µM | aacrjournals.org |

| Mitraphylline | MHH-ES-1 | Ewing's Sarcoma | 17.15 µM | nih.govsemanticscholar.org |

| Mitraphylline | MT-3 | Breast Cancer | 11.80 µM | nih.govsemanticscholar.org |

| Mitraphylline | SKN-BE(2) | Neuroblastoma | 12.3 µM | nih.gov |

| Mitraphylline | GAMG | Glioma | 20 µM | nih.gov |

| POA-rich Extract (B/SRT) | KB | Cervical Carcinoma | 23.57 µg/mL | nih.gov |

| POA-rich Extract (B/SRT) | MCF-7 | Breast Cancer | 29.86 µg/mL | nih.gov |

| POA-rich Extract (B/SRT) | A-549 | Lung Carcinoma | 40.03 µg/mL | nih.gov |

| POA-rich Extract (B/96E(37)) | LL/2 | Lewis Lung Carcinoma | 25.06 µg/mL | nih.gov |

Apoptosis Induction in Malignant Cells

A primary mechanism underlying the antitumor activity of pentacyclic oxindole alkaloids is the induction of apoptosis, or programmed cell death. aacrjournals.orgresearchgate.net In pre-clinical studies, treatment with POAs and POA-containing extracts has been shown to trigger apoptotic pathways in various cancer cells. aacrjournals.orgnih.gov

The molecular mechanisms of this pro-apoptotic effect are multifaceted. Research on the POA pteropodine revealed that it arrests cancer cells in the G1 phase of the cell cycle and reduces the expression of G1-specific cyclin-dependent kinases (cdks 2 and 4). aacrjournals.org In human leukemia cells, Uncaria extracts have been found to induce apoptosis through the intrinsic mitochondrial pathway. nih.gov This process involves a rapid loss of the mitochondrial membrane potential, the release of cytochrome c into the cytosol, and the subsequent activation of caspase-3. nih.gov Activated caspase-3 then cleaves key cellular proteins, such as poly-(ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis, including DNA fragmentation and cell body shrinkage. nih.gov Furthermore, the apoptotic process is associated with the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-xL. nih.gov

Sensitization of Cancer Cells to Radiation in in vitro Models

The proposed mechanisms behind this radiosensitizing effect involve the modulation of key cellular processes. Treatment with the Uncaria tomentosa extract was found to decrease the expression of Cyclin E and Cyclin B, which are crucial regulators of the cell cycle. Furthermore, a reduction in the phosphorylation of several stress-activated cell survival proteins, including p38, ERK, and SAP/JNK kinase, was observed nih.gov. This suggests that the extract may interfere with the cancer cells' ability to repair radiation-induced damage and promote survival pathways.

It is important to note that these findings are based on a complex plant extract containing a multitude of phytochemicals. Although this compound is a known constituent of Uncaria species, its specific contribution to these observed radiosensitizing effects has not been elucidated. Further research is required to isolate and test the activity of this compound to determine if it is one of the active compounds responsible for these effects. The potential for Uncaria-derived compounds to augment the efficacy of conventional cancer therapies is an area of ongoing research nih.gov.

| Cell Line | Treatment | Observed Effects | Potential Mechanism |

| THP-1 (monocyte-like) | Uncaria tomentosa ethanolic extract + Ionizing Radiation | Decreased cell proliferation, Increased apoptosis | Downregulation of Cyclin E and Cyclin B, Decreased phosphorylation of p38, ERK, and SAP/JNK kinase |

Cardiovascular Activity Research

Antihypertensive Effects in Animal Models

Preclinical studies have investigated the potential antihypertensive properties of extracts from the Uncaria genus, which contains this compound. Research utilizing an ethanol (B145695) extract of Uncaria rhynchophylla, along with its bioactive components rhynchophylline (B1680612) and isorhynchophylline (B1663542), has demonstrated significant antihypertensive effects in spontaneously hypertensive rats (SHR) nih.gov. Treatment with the extract and its isolated compounds was found to reverse the elevated blood pressure levels in a time-dependent manner nih.gov.

The mechanisms underlying these antihypertensive effects are thought to involve the inhibition of the vasomotor center and sympathetic nerves, as well as the blockade of L-type Ca2+ channels nih.gov. While these findings are promising for the Uncaria genus, it is crucial to highlight that this research did not specifically investigate this compound. The observed effects were attributed to rhynchophylline and isorhynchophylline. Therefore, while compounds from Uncaria show antihypertensive potential, direct evidence for this compound's role in this activity is currently lacking.

Bradycardic and Antiarrhythmic Observations in Pre-clinical Studies

There is a lack of specific preclinical data available regarding the bradycardic (heart rate-slowing) and antiarrhythmic (prevention of irregular heartbeat) effects of this compound. While the broader Uncaria genus has been explored for its cardiovascular effects, particularly hypertension, these other specific cardiac activities of this compound have not been a focus of the reviewed studies.

Central Nervous System-Mediated Cardiovascular Regulation

The central nervous system (CNS) plays a crucial role in regulating cardiovascular function through a complex network of neurons and signaling pathways nih.gov. The sympathetic and parasympathetic branches of the autonomic nervous system, originating from the CNS, directly influence heart rate, contractility, and vascular tone youtube.comkhanacademy.org. While there is extensive research on how the CNS controls the cardiovascular system, there is currently no specific preclinical evidence linking this compound to the modulation of these central regulatory pathways. The antihypertensive effects observed with other Uncaria alkaloids, such as rhynchophylline and isorhynchophylline, are suggested to involve inhibition of the vasomotor center, which is a component of the CNS nih.gov. However, direct studies on this compound's interaction with the CNS for cardiovascular regulation are absent from the current body of scientific literature.

Antimicrobial Activity Research

Research into the antimicrobial properties of compounds derived from Uncaria tomentosa, including its constituent alkaloids like this compound, has focused on evaluating extracts against various pathogens. The pharmacological aspects of this plant are attributed to its secondary metabolites, with polyphenols and alkaloids being primarily responsible for its antioxidant and antibacterial activities. nih.govresearchgate.net

Studies have demonstrated that extracts of Uncaria tomentosa, which contain a complex mixture of oxindole alkaloids including this compound, possess antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov

An investigation into micropulverized Uncaria tomentosa tested its minimum inhibitory concentration (MIC) against several microbial strains isolated from the human oral cavity. The study revealed notable inhibitory effects on Gram-positive bacteria, particularly Staphylococcus spp. and Streptococcus mutans. At a concentration of 3%, the extract inhibited 96% of Staphylococcus spp. isolates and 52% of S. mutans isolates. A lesser effect was observed against Gram-negative Enterobacteriaceae, with 8% of isolates being inhibited at the same concentration. The tested concentrations showed no inhibitory effect on Pseudomonas aeruginosa. nih.gov

Another study using an ethanol extract from the hooks of Uncaria tomentosa observed antibacterial activity against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Salmonella thypi. The inhibitory effect, measured by the diameter of the inhibition zone, increased with higher concentrations of the extract. sysrevpharm.org

**Table 1: Antibacterial Activity of Micropulverized *Uncaria tomentosa***

| Bacterial Strain | Type | % of Isolates Inhibited (at 3% concentration) |

|---|---|---|

| Staphylococcus spp. | Gram-positive | 96% |

| Streptococcus mutans | Gram-positive | 52% |

| Enterobacteriaceae | Gram-negative | 8% |

| Pseudomonas aeruginosa | Gram-negative | 0% |

The antifungal potential of Uncaria tomentosa extracts has also been a subject of preliminary research. Studies indicate that the plant's constituents can be effective against various fungal pathogens, including resistant non-albicans Candida species. mdpi.comresearchgate.net

One study focused on a water-insoluble fraction (WIF) of Uncaria tomentosa bark, which is primarily composed of proanthocyanidins. This fraction was investigated for synergistic effects when combined with conventional antifungal drugs like fluconazole (B54011) and terbinafine (B446) against resistant non-Candida albicans strains. nih.gov The research highlighted that while the antifungal drugs alone had minimal effect on resistant isolates, their combination with the WIF resulted in significantly enhanced antifungal activity. For instance, the combination of terbinafine and WIF caused approximately 88% growth inhibition in a terbinafine-resistant Candida isolate, a substantial increase compared to the inhibition caused by either substance alone. nih.gov However, the specific contribution of this compound to these effects was not isolated in this research. The tested concentrations of micropulverized Uncaria tomentosa in another study did not show an inhibitory effect on Candida albicans. nih.gov

Other Emerging Pre-clinical Activities

Pre-clinical in vivo studies suggest that extracts from Uncaria tomentosa exhibit both anti-resorptive and anabolic properties on bone tissue, indicating potential for treating osteolytic diseases. nih.gov Bone mass is regulated by the balance between the activity of bone-forming osteoblasts and bone-resorbing osteoclasts; an imbalance can lead to bone loss. plos.org

A study using an Uncaria tomentosa extract (UTE) in a rat model of ligature-induced periodontitis found that administration of the extract attenuated alveolar bone resorption. nih.gov The mechanism behind this effect involved the modulation of key regulators of osteoclast differentiation. Specifically, UTE treatment decreased the RANKL/OPG ratio, which is crucial for osteoclast formation. This was accompanied by a reduction in the number of TRAP-positive osteoclasts lining the alveolar bone. nih.gov

Furthermore, the extract demonstrated a direct inhibitory effect on the differentiation of primary osteoclasts from bone marrow cells in vitro. This anti-resorptive action was supported by the downregulation of osteoclast-specific markers such as cathepsin K and TRAP. nih.gov In addition to its anti-resorptive effects, the extract also showed evidence of anabolic activity. The plasma levels of bone-specific alkaline phosphatase, a marker for bone formation, were elevated in the rats treated with UTE. nih.gov

Table 2: Effects of Uncaria tomentosa Extract (UTE) on Bone Tissue Markers

| Marker | Effect of UTE Treatment | Implication |

|---|---|---|

| Alveolar Bone Resorption | Attenuated | Anti-resorptive Effect |

| RANKL/OPG Ratio | Decreased | Inhibition of Osteoclast Differentiation |

| TRAP-positive Cells | Reduced Number | Anti-resorptive Effect |

| Bone-specific Alkaline Phosphatase | Elevated Plasma Levels | Anabolic (Bone Formation) Effect |

While research specifically targeting this compound for anti-obesity effects is limited, studies on various plant extracts have explored their potential in managing obesity. sciencedaily.comnih.gov Research on four specific plant extracts, including Uncaria, has shown promise in preventing and combating obesity in preclinical models. sciencedaily.com

In one study, in vitro assays were used to identify the most effective plant extracts, which were then tested on rats. The results from the animal models were promising, showing that dietary administration of one of the extracts to obese rats led to a significant reduction in plasma triglyceride and cholesterol levels over a ten-week period. sciencedaily.com The parameters associated with glucose metabolism, which is often dysregulated in obesity, also showed improvement. These findings suggest that the mechanism may involve the inhibition of fat absorption. sciencedaily.com Further investigation is required to confirm these effects and to isolate the specific compounds, such as this compound, that may be responsible for these anti-obesity activities.

Structure Activity Relationship Sar Studies of Uncarine B

Correlation Between Stereochemical Configuration and Biological Activity

Stereochemistry, the spatial arrangement of atoms in a molecule, plays a critical role in determining a compound's biological activity, as different stereoisomers can exhibit variations in their interactions with target molecules, such as receptors or enzymes frontiersin.orgnih.gov. For Uncarine B, its specific stereochemical configuration, particularly the (19beta) configuration, is noted to be crucial for its biological activity ontosight.ai. However, detailed comparative studies specifically illustrating the differential biological activities of various stereoisomers of this compound are not extensively documented in the available literature. General principles of SAR suggest that even minor changes in stereochemistry can lead to significant alterations in pharmacological properties frontiersin.org. The oxindole (B195798) alkaloids, including this compound, are known to exist in different isomeric forms, and their isomerization in aqueous solutions can be pH-dependent caymanchem.com. This inherent isomeric complexity underscores the importance of stereochemical control in understanding and harnessing their bioactivity.

Comparative SAR with Related Oxindole Alkaloids (e.g., Uncarine A, Mitraphylline)

This compound belongs to a family of oxindole alkaloids found in Uncaria species, which also includes Uncarine A, Mitraphylline (B1677209), Uncarine F, Pteropodine (B150619) (Uncarine C), and Isopteropodine (B127867) (Uncarine E) researchgate.netcaymanchem.comfrontiersin.orgunina.it. These alkaloids share a common pentacyclic oxindole core structure but differ in their stereochemistry and minor structural variations, leading to distinct biological profiles caymanchem.com.

This compound (Formosanine) : Reported to have neuroprotective, anti-inflammatory, and antioxidant effects ontosight.ai. It is also noted to have a binding affinity in butyrylcholinesterase (BChE) enzyme activity assays.

Mitraphylline : Exhibits significant inhibitory activity against various cancer cell lines, including neuroblastoma, glioma, Ewing's sarcoma, and breast cancer cells nih.govfrontiersin.org. It also demonstrates neuroprotective effects and inhibits amyloid-beta aggregation researchgate.net.

Uncarine F : Like Mitraphylline and Pteropodine, Uncarine F has shown robust inhibitory effects against certain leukemia cell lines nih.govfrontiersin.org.

Isopteropodine (Uncarine E) : Induces apoptosis in lymphoblastic leukemia cells and activates the pregnane (B1235032) X receptor (PXR) unina.it. It also positively modulates M1 muscarinic acetylcholine (B1216132) receptors (mAChRs) and the serotonin (B10506) (5-HT) receptor subtype 5-HT2 unina.it.

Uncarine A : Reported to exhibit anti-inflammatory and immunomodulatory effects nih.gov.

A comparative analysis of binding affinities for BChE inhibition among Uncaria alkaloids provides quantitative insights into their relative potencies:

| Compound | Binding Affinity (Score) |

| Isorhynchophylline (B1663542) | 6.196 |

| This compound | 4.8631 |

| Rhynchophylline (B1680612) | 4.8015 |

| Isomitraphylline (B1672261) | 4.3782 |

This table illustrates that among these specific alkaloids, Isorhynchophylline shows the highest binding affinity to BChE, followed by this compound, Rhynchophylline, and Isomitraphylline.

Identification of Pharmacophores Essential for this compound Bioactivity

A pharmacophore represents the essential molecular features that a compound must possess to interact with a specific biological target and elicit a biological response frontiersin.org. These features can include hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings.

For this compound and related oxindole alkaloids, the core oxindole moiety is a fundamental structural element nih.govnih.gov. This moiety, consisting of a benzene (B151609) ring fused with a pyrrole (B145914) ring substituted at C-2 with a carbonyl group, is crucial for their biological properties nih.gov. Its ability to act as both a hydrogen bond donor and acceptor is a key pharmacophoric feature that facilitates interactions with various biological targets nih.gov.

Analytical Methodologies in Uncarine B Research

Quantitative Analysis of Uncarine B in Research Samples

Quantitative analysis of this compound typically involves chromatographic techniques due to its complex structure and the need to separate it from other co-existing compounds in biological or plant extracts.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the quantitative analysis of this compound in research samples. The development of an HPLC method for this compound involves optimizing parameters such as the stationary phase (e.g., C18 column), mobile phase composition, flow rate, and detection wavelength to achieve optimal separation, sensitivity, and resolution uni.lu. For instance, in studies involving related Uncaria alkaloids like uncarine D and isorhynchophylline (B1663542), HPLC methods have been developed and validated for their simultaneous quantification in plasma samples cdutcm.edu.cn. A typical HPLC system comprises a mobile phase reservoir, a solvent delivery system, a sample introduction device, a column, a detector, and data processing software uni.lu. Method development aims to establish conditions that ensure appropriate compatibility and stability of the analyte, as well as any related degradants or impurities uni.lu.

Once developed, the HPLC method undergoes rigorous validation to confirm its suitability for the intended purpose uni.lu. Validation parameters typically include linearity, accuracy, precision, and robustness cdutcm.edu.cnwikipedia.org. For example, a validated HPLC method for catechin (B1668976) from Uncaria gambir demonstrated good linearity with an R-value of 0.9996, recovery rates between 98.30-99.82%, and a precision value of 0.28% RSD cdutcm.edu.cn.

For trace analysis of this compound, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers enhanced sensitivity and selectivity compared to conventional HPLC-UV methods ontosight.ai. UPLC-MS/MS combines the high chromatographic resolution and speed of UPLC with the powerful detection capabilities of tandem mass spectrometry, making it ideal for complex biological matrices where this compound might be present at very low concentrations ontosight.aijkchemical.comresearchgate.net. This technique allows for the simultaneous analysis of multiple compounds and their metabolites, providing detailed metabolic profiles researchgate.netcdutcm.edu.cn.

In UPLC-MS/MS, samples are typically separated on a short column with small particle sizes, followed by ionization (e.g., electrospray ionization, ESI) and fragmentation in the mass spectrometer researchgate.netnih.gov. Multiple Reaction Monitoring (MRM) mode is commonly employed to achieve high specificity and sensitivity by monitoring specific precursor-to-product ion transitions unique to this compound ontosight.ainih.gov. This approach minimizes interference from the sample matrix, allowing for accurate quantification even at picogram or nanogram per liter levels ontosight.aijkchemical.com.

Analytical method validation is a critical process that ensures the reliability, quality, and consistency of analytical results ontosight.ai. For pharmaceutical research, validation typically follows guidelines set by the International Conference on Harmonisation (ICH), specifically ICH Q2(R1) and Q2(R2) ontosight.aifrontiersin.orgnih.govresearchgate.netuni.lu. The key validation parameters for quantitative analytical procedures include:

Specificity/Selectivity : This confirms that the method can accurately measure the analyte (this compound) in the presence of other components that may be expected to be present in the sample matrix, such as impurities, degradants, or excipients frontiersin.orgnih.govresearchgate.net. For separation techniques like HPLC and UPLC-MS/MS, specificity is demonstrated by ensuring baseline separation of this compound from potential interferences researchgate.net.

Linearity : This establishes the proportional relationship between the analytical response and the concentration of this compound over a defined range ontosight.aifrontiersin.orgresearchgate.net. Linearity is typically assessed by analyzing a series of at least five concentrations of the analyte, appropriately distributed across the expected procedure range, and plotting the response versus concentration researchgate.net. A high correlation coefficient (e.g., R² > 0.99) indicates good linearity wikipedia.orguni.lu.

Limit of Detection (LOD) : The lowest concentration of this compound that can be reliably detected, though not necessarily quantified, by the method ontosight.aifrontiersin.orgsemanticscholar.org. It is often determined based on the signal-to-noise ratio (e.g., 3:1) wikipedia.org.

Limit of Quantitation (LOQ) : The lowest concentration of this compound that can be quantified with acceptable accuracy and precision ontosight.aifrontiersin.orgsemanticscholar.org. The LOQ is typically higher than the LOD and is often associated with a signal-to-noise ratio of 10:1 semanticscholar.org.

Accuracy (Recovery) : This measures the closeness of agreement between the true value and the value obtained by the method ontosight.aifrontiersin.org. It is commonly assessed by spiking known amounts of this compound into a blank matrix and calculating the percentage recovery nih.govsemanticscholar.org.

Precision : This expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions ontosight.aifrontiersin.orgsemanticscholar.org. It is evaluated at different levels, including repeatability (intra-day) and intermediate precision (inter-day, different analysts, different equipment) nih.govresearchgate.net.

| ICH Validation Parameter | Definition/Purpose | Assessment Methodology |

|---|---|---|

| Specificity/Selectivity | Ability to measure the analyte accurately in the presence of other components (impurities, degradants, matrix components) frontiersin.orgnih.govresearchgate.net. | Comparison with secondary methods, spiking with known impurities/excipients, forced degradation studies to demonstrate stability-indicating properties nih.govresearchgate.net. |

| Linearity | Proportionality of analytical response to analyte concentration over a defined range ontosight.aifrontiersin.orgresearchgate.net. | Analysis of at least 5 concentrations across the range; plotting response vs. concentration to obtain a calibration curve (e.g., R² > 0.99) wikipedia.orgresearchgate.netuni.lu. |

| Limit of Detection (LOD) | Lowest concentration of analyte that can be reliably detected ontosight.aifrontiersin.orgsemanticscholar.org. | Signal-to-noise ratio (e.g., 3:1) or based on the standard deviation of the response and the slope of the calibration curve wikipedia.orgsemanticscholar.org. |

| Limit of Quantitation (LOQ) | Lowest concentration of analyte that can be quantified with acceptable accuracy and precision ontosight.aifrontiersin.orgsemanticscholar.org. | Signal-to-noise ratio (e.g., 10:1) or based on the standard deviation of the response and the slope of the calibration curve semanticscholar.org. |

| Accuracy (Recovery) | Closeness of agreement between the true value and the measured value ontosight.aifrontiersin.org. | Spiking known amounts of analyte into a blank matrix (e.g., 80-120% of test concentration for assay) and calculating percentage recovery nih.govsemanticscholar.org. |

| Precision | Closeness of agreement between a series of measurements from multiple samplings of a homogeneous sample ontosight.aifrontiersin.orgsemanticscholar.org. | Repeatability (intra-day, replicate measurements) and intermediate precision (inter-day, different analysts, equipment) nih.govresearchgate.net. |

Complex biological extracts, such as plasma, urine, or tissue homogenates, often contain numerous endogenous compounds that can interfere with the analysis of this compound, leading to what are known as "matrix effects" nih.gov. These effects can manifest as signal suppression or enhancement in mass spectrometry, affecting the accuracy and reproducibility of quantification nih.gov.

To mitigate matrix effects, several strategies are employed during sample preparation and analysis:

Effective Extraction and Clean-up : This involves using appropriate extraction techniques (e.g., liquid-liquid extraction, solid-phase extraction) to selectively isolate this compound from the complex matrix while removing interfering substances ontosight.ainih.gov. For instance, solid phase extraction (SPE) methods have been used to provide cleaner extracts for trace analysis ontosight.ai.

Matrix-Matched Calibration : Preparing calibration standards in a blank matrix (e.g., plasma from a control animal) that closely resembles the actual samples can help compensate for consistent matrix effects nih.gov.

Internal Standards : The use of stable isotope-labeled internal standards, chemically similar to this compound, is a common and effective approach nih.gov. The internal standard behaves similarly to the analyte during sample preparation and analysis, allowing for correction of variability and matrix effects nih.gov.

Dilution : Diluting the sample can reduce the concentration of matrix components, thereby minimizing their impact on the analytical signal.

Pre-clinical Pharmacokinetic Studies

Pre-clinical pharmacokinetic studies are essential for understanding how this compound behaves in a living system before human clinical trials cdutcm.edu.cnnih.gov. These studies provide crucial insights into its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

Animal models play a critical role in evaluating the ADME profile of drug candidates like this compound cdutcm.edu.cnchem960.comnih.gov. These studies help predict drug responses in humans and guide the design of subsequent clinical trials cdutcm.edu.cn.

Absorption : This refers to the process by which this compound enters the systemic circulation from the site of administration. Studies typically involve administering the compound via different routes (e.g., oral, intravenous) and measuring its concentration in plasma over time to determine parameters such as bioavailability (the fraction of the administered dose that reaches systemic circulation) nih.gov.

Distribution : Once absorbed, this compound distributes throughout the body. Distribution studies assess how the compound spreads into various tissues and organs. Key parameters include volume of distribution (Vd) and plasma protein binding (PPB) nih.gov. High plasma protein binding can limit the amount of free, active drug available to exert its effects nih.gov.

Metabolism : This involves the biochemical transformations of this compound within the body, primarily by enzymes in the liver (e.g., cytochrome P450 enzymes) nih.gov. Metabolism can lead to the formation of active or inactive metabolites, or facilitate excretion. Metabolite identification and quantification are crucial for understanding the compound's fate and potential drug-drug interactions nih.gov. While specific metabolic pathways for this compound are not detailed in the provided search results, studies on related Uncaria species extracts have utilized UPLC-MS to analyze metabolic profiles in animal models, indicating the applicability of such techniques for identifying metabolites of this compound cdutcm.edu.cn.

Excretion : This is the process by which this compound and its metabolites are eliminated from the body, primarily through urine or feces. Excretion studies determine the routes and rates of elimination, which are vital for predicting dosing regimens and potential accumulation cdutcm.edu.cn.

Pre-clinical ADME studies in animal models (e.g., mice, rats, dogs) provide foundational data for predicting human pharmacokinetics and optimizing drug development strategies cdutcm.edu.cnnih.gov.

Extraction and Purification MethodsPrior to analysis, effective extraction and purification are critical. Key considerations include the stability of the compounds, their solubility, dissolution rate, and the suitability of the extract for the chosen analytical method.universiteitleiden.nlCommon extraction techniques include:

Microwave-Assisted Extraction (MAE): A rapid, effective, and cost-efficient technique for extracting terpenoid indole (B1671886) alkaloids (TIAs) from various matrices. universiteitleiden.nl

Ultrasound-Assisted Extraction (UAE): Another efficient method, often used with specific solvent systems. universiteitleiden.nl

pH-Zone Refining Counter-Current Chromatography: This method, involving two-phase solvent systems, has been used for enriching and purifying related compounds like Uncarine A from Uncaria macrophylla. benchchem.com

Investigation of this compound Modulation of Multispecific Transporters (SLC and ABC Transporters)

The modulation of multispecific transporters, including Solute Carrier (SLC) and ATP-Binding Cassette (ABC) transporters, is a significant area of research for understanding the pharmacokinetic profile and potential drug-drug interactions of chemical compounds. SLC transporters facilitate the cellular uptake of various substrates, including nutrients and xenobiotics, while ABC transporters mediate the efflux of endo- and xenobiotics from cells. escholarship.orgnih.gov

While direct, specific studies focusing solely on this compound's modulation of SLC and ABC transporters are not extensively detailed in the provided information, research on related oxindole (B195798) alkaloids from Uncaria tomentosa (Cat's Claw) provides valuable insights into the potential for such interactions. Uncaria tomentosa extract and its major oxindole alkaloids, such as isopteropodine (B127867), mitraphylline (B1677209), and uncarine D, have been investigated for their effects on a broad range of multispecific SLC and ABC drug transporters. researchgate.netnih.govmdpi.com

Research Findings on Uncaria tomentosa Alkaloids: A study utilizing SLC transporter-overexpressing cell lines and vesicles from ABC transporter-overexpressing cells demonstrated that Uncaria tomentosa extract significantly inhibited all tested ABC transporters and the majority of SLC transporters. researchgate.netnih.govmdpi.com

Specific findings regarding individual alkaloids include:

Isopteropodine: Showed significant inhibition of several transporters, including Organic Anion Transporting Polypeptide (OATP), Organic Cation Transporter 1 (OCT1), Organic Cation Transporter 2 (OCT2), Organic Anion Transporter 3 (OAT3), Equilibrative Nucleoside Transporter 4 (ENT4), Multidrug Resistance Protein 1 (MDR1, also known as P-glycoprotein or P-gp), and Breast Cancer Resistance Protein (BCRP). researchgate.netnih.govmdpi.com

Mitraphylline: Led to substrate accumulation below 50% for OCTs, Organic Cation Transporter Novel 1 (OCTN1), Equilibrative Nucleoside Transporter 1 (ENT1), and MDR1. researchgate.netnih.govmdpi.com

Uncarine D: Also demonstrated interaction with several SLC and ABC transporters. mdpi.com

These findings, summarized in Table 1, indicate that oxindole alkaloids, a class to which this compound belongs, can act as modulators of key drug transporters. This suggests a plausible, albeit indirect, potential for this compound to exhibit similar interactions, given its structural commonalities and natural origin within the Uncaria genus.

Table 1: Modulation of Multispecific Transporters by Uncaria tomentosa Alkaloids researchgate.netnih.govmdpi.com

| Alkaloid | Transporters Significantly Inhibited/Affected |

| Isopteropodine | OATP, OCT1, OCT2, OAT3, ENT4, MDR1 (P-gp), BCRP |

| Mitraphylline | OCTs, OCTN1, ENT1, MDR1 (P-gp) (substrate accumulation below 50%) |

| Uncarine D | Several SLC and ABC transporters (specific details on which ones are not provided in the snippets, but it's noted as an interacting component of the extract) |

| Uncaria tomentosa Extract | All tested ABC transporters and the majority of SLC transporters (including potential relevance for OATP2B1, ENTs, MRP1, MRP2, MDR1, and BCRP in vivo based on calculated intestinal concentrations) |

Prediction of Potential Pharmacokinetic Interactions with Co-administered Compounds

In Vitro and In Vivo Prediction Models: Significant scientific advancements have enabled the prediction of clinically relevant pharmacokinetic drug interactions through well-designed, mechanistically-based in vitro and in vivo studies. europa.eu

In Vitro Studies: These studies are instrumental in anticipating potential interactions by elucidating the specific cellular target (e.g., transporter protein or metabolic enzyme) and the mechanism of action (e.g., inhibition or induction) by which a compound might interfere with drug disposition. mdpi.com

Extrapolation to In Vivo: While the understanding of enzyme induction and drug transporter interactions has progressed, the in vitro to in vivo extrapolation for drug transporter interactions is an evolving field that requires further experience and scientific development. europa.eu